Methyl 2-oxo-2-(2,4,5-trifluorophenyl)acetate

Description

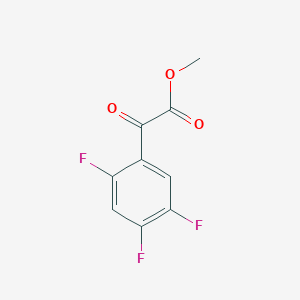

Methyl 2-oxo-2-(2,4,5-trifluorophenyl)acetate (CAS 1402738-45-7) is a fluorinated aromatic ester with the molecular formula C₁₀H₇F₃O₃ and a calculated molecular weight of 232.16 g/mol. The compound features a trifluorophenyl group substituted at the 2, 4, and 5 positions, coupled with a methyl ester and a ketone moiety. This structure is characteristic of intermediates used in pharmaceutical and agrochemical synthesis, where fluorine atoms enhance metabolic stability and bioavailability .

Properties

Molecular Formula |

C9H5F3O3 |

|---|---|

Molecular Weight |

218.13 g/mol |

IUPAC Name |

methyl 2-oxo-2-(2,4,5-trifluorophenyl)acetate |

InChI |

InChI=1S/C9H5F3O3/c1-15-9(14)8(13)4-2-6(11)7(12)3-5(4)10/h2-3H,1H3 |

InChI Key |

WMTBQUVJQKSQLH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=O)C1=CC(=C(C=C1F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-oxo-2-(2,4,5-trifluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-oxo-2-(2,4,5-trifluorophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the direct fluorination of methyl 2-oxo-2-phenylacetate using a fluorinating agent like Selectfluor. This reaction is carried out under controlled temperature and pressure to achieve the desired trifluorinated product.

Industrial Production Methods

In industrial settings, the production of this compound often employs continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, industrial processes may utilize greener solvents and catalysts to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-2-(2,4,5-trifluorophenyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms. Typical reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

Oxidation: 2-oxo-2-(2,4,5-trifluorophenyl)acetic acid.

Reduction: Methyl 2-hydroxy-2-(2,4,5-trifluorophenyl)acetate.

Substitution: Various substituted trifluorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-oxo-2-(2,4,5-trifluorophenyl)acetate is an organic compound with a trifluorophenyl group and an ester classification, making it useful in synthetic chemistry and pharmaceutical applications. The trifluorinated aromatic group influences the compound's chemical properties and reactivity, making it useful for specialized chemical functionalities in both industrial and academic research.

Scientific Research Applications

this compound has uses in scientific research because of the unique properties from the trifluoromethyl group.

- Fluorinated Organic Compounds This compound falls under the category of fluorinated organic compounds and is studied for its unique physical and chemical properties due to the presence of fluorine atoms. The fluorine atoms can enhance stability and alter reactivity compared to non-fluorinated counterparts. Fluorine's role is critical in developing modern pharmaceuticals because its introduction often enhances bioactivity and metabolic stability . Around 25% to 30% of newly introduced drugs contain fluorine atoms .

- Reactivity The mechanism of action for this compound primarily involves its reactivity as an electrophile in nucleophilic substitution reactions. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.

- Synthesis this compound can be derived from the reaction of 2,4,5-trifluoroacetophenone with methyl acetate.

- Uses Its unique properties make the compound a valuable asset in both academic research and industrial applications, particularly in fields requiring specialized chemical functionalities.

Mechanism of Action

The mechanism by which methyl 2-oxo-2-(2,4,5-trifluorophenyl)acetate exerts its effects is largely dependent on its chemical structure. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The oxo group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Compounds:

- Methyl 2-fluorophenylacetate (CAS 57486-67-6): Molecular formula C₉H₉FO₂ , molecular weight 168.16 g/mol .

- Methyl 3-fluorophenylacetate (CAS 64123-77-9): Same formula and molecular weight as the 2-fluoro isomer .

| Property | Methyl 2-fluorophenylacetate | Methyl 3-fluorophenylacetate | Target Compound (2,4,5-Trifluoro) |

|---|---|---|---|

| Molecular Formula | C₉H₉FO₂ | C₉H₉FO₂ | C₁₀H₇F₃O₃ |

| Molecular Weight (g/mol) | 168.16 | 168.16 | 232.16 |

| Substituent Positions | 2-Fluorine | 3-Fluorine | 2,4,5-Trifluorine |

| Price (25g) | ¥63,000 | ¥39,000 | N/A |

Key Differences :

- The number and position of fluorine atoms significantly influence cost and reactivity. The 2,4,5-trifluoro substitution in the target compound likely enhances electron-withdrawing effects, increasing its reactivity in nucleophilic acyl substitution compared to mono-fluoro analogs .

- Commercial pricing suggests that ortho-substitution (2-fluoro) is more expensive than meta-substitution (3-fluoro), possibly due to steric challenges in synthesis .

Trifluorophenyl Derivatives with Additional Functional Groups

Key Compound:

- (Z)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate (CAS 1234321-81-3): Features a trifluorophenyl group, an acetamido moiety, and a conjugated double bond. Molecular formula C₁₃H₁₃F₃NO₃ (calculated molecular weight 312.25 g/mol) .

| Property | Target Compound | (Z)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate |

|---|---|---|

| Functional Groups | Ester, ketone | Ester, ketone, acetamido, alkene |

| Molecular Weight | 232.16 g/mol | 312.25 g/mol |

| Potential Applications | Drug intermediates | Complex synthesis (e.g., peptidomimetics) |

Key Differences :

- The acetamido and alkene groups in the analog enable participation in click chemistry or peptide coupling, expanding its utility in medicinal chemistry compared to the simpler target compound .

Chlorinated Phenoxy Acetate Derivatives

Key Compounds:

- [2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-(2,4,5-trichlorophenoxy)acetate (CAS 380487-77-4): Molecular formula C₁₅H₁₂Cl₃NO₅, molecular weight 392.6 g/mol, XLogP3 3.6 .

- [2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl] 2-(2,4,5-trichlorophenoxy)acetate (CAS 454207-48-8): Molecular formula C₂₀H₁₈Cl₃NO₇, molecular weight 514.7 g/mol .

| Property | Target Compound | Trichlorophenoxy-Furan Derivative | Trichlorophenoxy-Trimethoxy Derivative |

|---|---|---|---|

| Halogen Substituents | 3 Fluorine atoms | 3 Chlorine atoms | 3 Chlorine atoms |

| Aromatic Groups | Trifluorophenyl | Trichlorophenoxy, furan | Trichlorophenoxy, trimethoxyphenyl |

| XLogP3 | N/A | 3.6 | N/A |

Key Differences :

- Chlorine vs. Fluorine : Chlorine’s larger atomic size and lower electronegativity reduce metabolic stability but increase lipophilicity (e.g., XLogP3 = 3.6 in the furan derivative) .

- Methoxy groups in the trimethoxy analog enhance solubility in polar solvents, contrasting with the fluorine-driven hydrophobicity of the target compound .

Brominated and Chlorinated Acetamides

Key Compound:

- 2-(4-Bromo-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide (CAS 434303-68-1): Combines bromine and chlorine substituents with an acetamide group .

Comparison :

- Bromine’s higher molecular weight and weaker C-Br bond make this compound prone to hydrolysis compared to the stable C-F bonds in the target compound. Such analogs are often used in Suzuki-Miyaura cross-coupling reactions .

Biological Activity

Methyl 2-oxo-2-(2,4,5-trifluorophenyl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of trifluoromethyl groups into organic molecules often enhances their pharmacological properties, making them valuable in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H8F3O3

- Molecular Weight : 236.17 g/mol

- IUPAC Name : this compound

The presence of trifluoromethyl groups is known to influence the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may act as a substrate or inhibitor for various enzymes, influencing metabolic pathways. The fluorine atoms can enhance binding affinity to specific molecular targets.

- Anticancer Activity : Preliminary studies suggest that similar compounds with trifluoromethyl groups exhibit cytotoxic effects against cancer cell lines by disrupting cellular processes such as microtubule formation and mitotic spindle assembly .

- Antiviral Properties : Compounds with similar structures have shown potential in inhibiting viral replication and protein expression in infections like MERS-CoV .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of fluorinated compounds, this compound was tested against human prostate (DU145) and leukemic (K562) cancer cell lines. The results indicated significant cytotoxicity with an IC50 value of approximately 7 nM for DU145 cells. This suggests strong potential for further development as an anticancer agent.

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral activity of compounds similar to this compound. In vitro assays demonstrated that at a concentration of 10 mg/kg administered intraperitoneally for three weeks, these compounds significantly reduced viral loads in infected cell cultures by inhibiting replication processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.